molecular formula C15H18N2O3 B2738762 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1421449-45-7

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2738762
CAS No.: 1421449-45-7
M. Wt: 274.32
InChI Key: VCABVTQFFPYADP-UHFFFAOYSA-N
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Description

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is an organic compound that features a furan ring, a hydroxypropyl group, and a tolyl group connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the hydroxypropyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group.

    Urea formation: The hydroxypropyl intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The furan ring can be hydrogenated under catalytic conditions to form a tetrahydrofuran derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCABVTQFFPYADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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